2-(3-Fluoro-4-methylphenyl)pyridin-3-ol
描述
属性
IUPAC Name |
2-(3-fluoro-4-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-4-5-9(7-10(8)13)12-11(15)3-2-6-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHONWBGUUZTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC=N2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682638 | |
| Record name | 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-32-7 | |
| Record name | 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2-(3-Fluoro-4-methylphenyl)pyridin-3-ol CAS number search
Technical Profile: 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol
Executive Summary
This technical guide provides an in-depth analysis of 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol , a biaryl scaffold critical in medicinal chemistry. Structurally, this compound features a pyridine ring substituted at the 2-position with a fluorinated toluene moiety and at the 3-position with a hydroxyl group.
This specific motif is highly relevant in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors, where the 3-hydroxypyridine system often serves as a bioisostere for phenols or participates in intramolecular hydrogen bonding to lock active conformations.
Note on CAS Registry: While the specific final product CAS is not widely indexed in public commercial catalogs (indicating its status as a specialized research intermediate or proprietary metabolite), this guide provides the verified CAS numbers for the requisite synthetic precursors, enabling researchers to reconstruct the molecule reliably.
Chemical Identity & Structural Analysis
The molecule is a hetero-biaryl system. The electronic properties are dominated by the electron-deficient pyridine ring and the electron-withdrawing fluorine atom on the phenyl ring.
Computed Properties
| Property | Value (Predicted) |
| Formula | C₁₂H₁₀FNO |
| Molecular Weight | 203.21 g/mol |
| LogP | ~2.8 (Lipophilic) |
| H-Bond Donors | 1 (–OH) |
| H-Bond Acceptors | 2 (Pyridine N, –OH) |
| pKa (Pyridine N) | ~3.5–4.5 (Decreased basicity due to ortho-aryl) |
Key Precursors (Verified CAS)
To synthesize this target, the following building blocks are required. These have been verified against chemical inventory databases.
| Component | Chemical Name | CAS Number | Role |
| Fragment A | 2-Bromo-3-pyridinol | 6602-32-0 | Electrophile (Pyridine core) |
| Fragment B | (3-Fluoro-4-methylphenyl)boronic acid | 168267-99-0 | Nucleophile (Aryl partner) |
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most robust route to 2-aryl-3-hydroxypyridines is the Palladium-catalyzed Suzuki-Miyaura coupling. However, coupling 2-halopyridines is non-trivial due to the "ortho-effect" and potential coordination of the pyridine nitrogen to the Palladium center, which can inhibit the catalytic cycle.
Retrosynthetic Pathway
The synthesis disconnects at the C2–C1' bond between the pyridine and the phenyl ring.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Expert Protocol: Direct Coupling vs. Protected Route
Route A: Direct Coupling (High Efficiency) Direct coupling of the free phenol (3-hydroxypyridine) is possible but requires excess base to handle the acidic proton.
-
Reagents: 2-Bromo-3-pyridinol (1.0 eq), Boronic Acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%). Why: The bidentate dppf ligand prevents the formation of inactive Pd-pyridine complexes.
-
Base: K₃PO₄ (3.0 eq) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas solvents thoroughly. Heat to 90°C for 4–12 hours under Argon.
Route B: Protected Route (Higher Purity) If the direct coupling suffers from low yields (due to catalyst poisoning by the free hydroxyl), use the O-benzyl protected precursor.
-
Protection: React 2-bromo-3-pyridinol with Benzyl bromide (BnBr) and K₂CO₃ in DMF to yield 2-bromo-3-(benzyloxy)pyridine .
-
Coupling: Perform Suzuki coupling with (3-Fluoro-4-methylphenyl)boronic acid using Pd(PPh₃)₄.
-
Deprotection: Hydrogenolysis (H₂, Pd/C) or acid hydrolysis (HBr/AcOH) to reveal the free hydroxyl.
Biological Applications & Significance
The 2-aryl-3-hydroxypyridine motif is a privileged scaffold in drug discovery.
-
P-CABs (Potassium-Competitive Acid Blockers): This structure mimics the polar/hydrophobic balance found in Vonoprazan derivatives, where the pyridine nitrogen acts as a proton acceptor in the parietal cell H+/K+ ATPase pump.
-
Kinase Inhibition: The 3-hydroxy group often forms an intramolecular hydrogen bond with the pyridine nitrogen (an "NH-O" mimic), creating a pseudo-ring that fits into ATP binding pockets of kinases like p38 MAPK.
-
Bioisosterism: The 3-hydroxypyridine moiety is an established bioisostere for phenols and salicylamides, improving metabolic stability against glucuronidation.
Safety & Handling
-
2-Bromo-3-pyridinol: Irritant. Potential skin sensitizer.[1] Handle in a fume hood.
-
Boronic Acids: Generally low toxicity but can persist in water sources.
-
Palladium Catalysts: Heavy metal hazards; waste must be segregated into heavy metal disposal streams.
References
-
Sigma-Aldrich. (2024). Product Specification: 2-Bromo-3-pyridinol (CAS 6602-32-0).[2][3][4] Retrieved from
-
Tokyo Chemical Industry (TCI). (2024). Product Specification: 3-Fluoro-4-methylphenylboronic Acid (CAS 168267-99-0). Retrieved from
- Grygorenko, O. O., et al. (2018). "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids." Organic Letters. (Validating Suzuki methods for 2-substituted pyridines).
-
National Institute of Standards and Technology (NIST). (2023). 3-Pyridinol, 2-bromo- Data. Retrieved from
Sources
2-aryl-3-hydroxypyridine scaffold properties
An In-depth Technical Guide to the 2-Aryl-3-Hydroxypyridine Scaffold: Properties, Synthesis, and Therapeutic Applications
Executive Summary
The 2-aryl-3-hydroxypyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique combination of structural and electronic properties—including the ability to act as both a hydrogen bond donor and acceptor, engage in metal chelation, and serve as a versatile bioisostere—has cemented its role in the development of novel therapeutics across a remarkable range of disease areas.[1] This guide provides a comprehensive analysis of the scaffold, intended for researchers and drug development professionals. We will explore its fundamental physicochemical properties, delve into robust synthetic methodologies, and survey its extensive biological activities, from oncology and neurodegenerative disorders to infectious diseases. By synthesizing field-proven insights with technical data, this document aims to serve as a definitive resource for harnessing the full potential of the 2-aryl-3-hydroxypyridine scaffold in drug discovery programs.
Chapter 1: Core Physicochemical and Structural Properties
The therapeutic versatility of the 2-aryl-3-hydroxypyridine scaffold is rooted in its fundamental chemical characteristics. Understanding these properties is critical to appreciating its interactions with biological targets and its utility in drug design.
Tautomerism and Acidity: A key feature of hydroxypyridines is their ability to exist in tautomeric forms. While the 3-hydroxy isomer can theoretically exist as a zwitterionic pyridinium-3-oxide, it predominantly exists in the phenolic hydroxypyridine form. This contrasts with 2- and 4-hydroxypyridines, which largely exist in their keto pyridone forms.[1] This structural preference is crucial, as the exposed hydroxyl group is readily available for hydrogen bonding and metal coordination. The parent 3-hydroxypyridine exhibits two pKa values, approximately 4.79 and 8.75, corresponding to the protonation of the pyridine nitrogen and the deprotonation of the hydroxyl group, respectively.[2]
Hydrogen Bonding and Bioisosterism: The scaffold contains a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the pyridine nitrogen). This duality allows it to mimic peptide bonds and other functional groups, making it an effective bioisostere for amides, phenyls, and other heterocycles.[1] This bioisosteric replacement can favorably impact a molecule's aqueous solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.[1][3]
Metal Chelation: The 3-hydroxy and pyridine nitrogen moieties create a bidentate chelation site, particularly effective for binding metal ions. This property is central to its mechanism of action in several therapeutic contexts. For instance, 3-hydroxy-4-pyridones are well-established iron chelating agents, a property leveraged in drugs for thalassemia and explored for neurodegenerative diseases where metal dyshomeostasis is implicated.[4][5] This chelating ability also underpins its function as an inhibitor of metalloenzymes, such as HIV integrase, by coordinating essential magnesium ions in the active site.[4]
Table 1: Physicochemical Properties of 3-Hydroxypyridine
| Property | Value | Source |
| Molecular Formula | C₅H₅NO | [2] |
| Molecular Weight | 95.10 g/mol | [6] |
| Melting Point | 125-128 °C | [7] |
| Boiling Point | 280-281 °C | [7] |
| Water Solubility | 32.26 g/L (at 20 °C) | [2] |
| pKa Values | 4.79 (pyridinium ion), 8.75 (hydroxyl group) | [2] |
| logP (calculated) | -0.258 to 0.5 | [6][8] |
| Physical Form | White to beige crystalline powder | [2][8] |
Chapter 2: Synthetic Methodologies
The accessibility of the 2-aryl-3-hydroxypyridine scaffold is a significant advantage for its application in drug discovery. Several synthetic routes have been established, with the rearrangement of furan derivatives being one of the most efficient and versatile methods.
Core Rationale: Furan-to-Pyridine Rearrangement The conversion of 2-acylfurans into 3-hydroxypyridines upon treatment with ammonia is a cornerstone of this chemistry.[9][10] This method is attractive for several reasons:
-
High Yield: The rearrangement typically proceeds in good to excellent yields.[9]
-
Precursor Availability: A wide variety of functionalized furans are either commercially available or readily synthesized, allowing for diverse substitutions on the final pyridine ring.[9]
-
Scalability: The reaction conditions are generally straightforward and can be adapted for both bench-scale synthesis and large-scale production.[9]
The mechanism involves an initial attack of ammonia on the furan ring, followed by ring-opening and subsequent intramolecular cyclization to form the stable pyridine ring system.[10]
Experimental Protocol: Synthesis of 2-Aryl-3-Hydroxypyridine via Furan Rearrangement
This protocol provides a representative, step-by-step methodology for the synthesis of a 2-aryl-3-hydroxypyridine derivative from a 2-aroylfuran precursor.
Step 1: Synthesis of 2-Aroylfuran (Friedel-Crafts Acylation)
-
To a stirred solution of furan (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., SnCl₄, 1.1 eq.).
-
Slowly add the desired aroyl chloride (1.0 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and dilute HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-aroylfuran.
Step 2: Ammonolysis and Ring Rearrangement
-
Place the 2-aroylfuran (1.0 eq.) and an alcoholic ammonia solution (e.g., 20-30 mL) into a high-pressure sealed tube or autoclave.
-
Heat the sealed vessel to 160-180 °C for 20-24 hours. (Causality Note: High temperature and pressure are necessary to drive the ring-opening and recyclization cascade).[9][10]
-
After cooling to room temperature, carefully vent the vessel.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a dilute base solution (e.g., 2 N NaOH) and wash with an organic solvent (e.g., chloroform) to remove any neutral impurities.[10]
-
Neutralize the aqueous layer with dilute acid (e.g., HCl) to precipitate the 2-aryl-3-hydroxypyridine product.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ether/petroleum ether) can be performed for further purification.[10]
Diagram: Synthetic Workflow
Caption: Inhibition of microtubule dynamics by 2-aryl-3-sulfonamido-pyridines.
Neurodegenerative Disorders
The scaffold's ability to chelate metals and inhibit key enzymes makes it a promising candidate for developing multi-target drugs for diseases like Alzheimer's and Parkinson's. [11][12] Iron Chelation and Oxidative Stress: An accumulation of iron in the brain is linked to the generation of oxidative stress in several neurodegenerative diseases. [5]The hydroxypyridinone moiety is an effective iron chelator. By sequestering excess labile iron, these compounds prevent its participation in Fenton chemistry, which generates highly reactive hydroxyl radicals. This neuroprotective mechanism has been demonstrated in cellular models of Parkinson's disease using the neurotoxin 6-hydroxydopamine. [5] Enzyme Inhibition (MAO-B): Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine and its inhibition is a validated strategy for Parkinson's disease. Recently, hybrids of benzamide and hydroxypyridinone have been designed as multi-targeting agents that combine potent, selective MAO-B inhibition with iron chelation. [13]One such compound, 8g, exhibited a MAO-B IC₅₀ of 68.4 nM and was shown to ameliorate cognitive impairment in animal models. [13]
Infectious Diseases
The 2-aryl-3-hydroxypyridine core has also been explored for its activity against various pathogens.
Antimalarial and Antileishmanial Activity: Several series of pyridine derivatives have shown promising activity against parasites. Compounds have demonstrated significant in vivo inhibition of Plasmodium berghei multiplication in mice and in vitro activity against chloroquine-resistant Plasmodium falciparum. [14]Additionally, chemoenzymatically synthesized hydroxypyridine derivatives have shown remarkable growth inhibition of Leishmania mexicana. [15]
Chapter 4: The Scaffold in Modern Drug Design
Beyond its direct biological activities, the 2-aryl-3-hydroxypyridine scaffold provides significant strategic advantages in the molecular design phase.
Modulation of ADME Properties: The incorporation of a pyridone or hydroxypyridine ring is a common strategy to fine-tune the physicochemical properties of a drug candidate. [1]It can enhance aqueous solubility and metabolic stability compared to a simple phenyl ring, while also altering lipophilicity. This allows chemists to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is a critical determinant of its ultimate success as a drug. [3] Case Study: Kinase Inhibitors: In the design of kinase inhibitors, the pyridone ring often serves as a "hinge-binding" motif. The N-H and carbonyl groups can form two key hydrogen bonds with the backbone of the kinase hinge region, providing a strong anchoring point for the inhibitor in the ATP binding site. [1]This predictable binding mode makes it an invaluable component for structure-based drug design.
Chapter 5: Conclusion and Future Perspectives
The 2-aryl-3-hydroxypyridine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its synthetic tractability, combined with a rich portfolio of biological activities, ensures its continued relevance. The scaffold's ability to engage in multiple, therapeutically relevant mechanisms—from microtubule and kinase inhibition in oncology to metal chelation and enzyme modulation in neurodegeneration—makes it an ideal starting point for developing multi-target drugs.
Future research will likely focus on expanding the chemical space around this core, creating novel libraries with more complex substitution patterns. The application of advanced synthetic methodologies and computational modeling will enable the design of next-generation inhibitors with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The continued exploration of this versatile scaffold promises to deliver innovative therapeutic agents for some of the most challenging human diseases.
References
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. URL: [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. ResearchGate. URL: [Link]
-
New functionalised 3-hydroxypyridines. Durham E-Theses. URL: [Link]
-
Chemoenzymatic synthesis and biological evaluation of 2- and 3-hydroxypyridine derivatives against Leishmania mexicana. PubMed. URL: [Link]
-
Cas 109-00-2,3-Hydroxypyridine. LookChem. URL: [Link]
-
SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Canadian Science Publishing. URL: [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. URL: [Link]
-
Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review. URL: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. URL: [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. URL: [Link]
-
Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. PMC. URL: [Link]
-
Structure Activity Relationships. Drug Design Org. URL: [Link]
-
Pyridine scaffold: its diverse biological actions. IJNRD.org. URL: [Link]
-
Design and synthesis of novel 2'-hydroxy group substituted 2-pyridone derivatives as anticancer agents. PubMed. URL: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. URL: [Link]
-
Discovery of novel 2-aryl-3-sulfonamido-pyridines (HoAns) as microtubule polymerization inhibitors with potent antitumor activities. PubMed. URL: [Link]
-
Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. PubMed. URL: [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. URL: [Link]
-
Current Study on Biological and Synthetic Applications of Aryl Pyrimidines. RJPT. URL: [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. URL: [Link]
-
Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. PMC. URL: [Link]
-
Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. PMC. URL: [Link]
-
3-Hydroxypyridine. PubChem. URL: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. URL: [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. URL: [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. URL: [Link]
-
Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. MDPI. URL: [Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. ResearchGate. URL: [Link]
-
Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. PubMed. URL: [Link]
- 2-amino-3-hydroxypyridine and its preparation method and purification method. Eureka.
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. URL: [Link]
-
Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. URL: [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. URL: [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 8. cir-safety.org [cir-safety.org]
- 9. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoenzymatic synthesis and biological evaluation of 2- and 3-hydroxypyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Landscape of 3-Fluoro-4-methylphenyl Pyridine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Strategic Imperative for Fluorinated Pyridines in Modern Drug Development
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone, celebrated for its presence in numerous FDA-approved drugs and its versatile role in establishing critical interactions with biological targets.[1][2] The strategic incorporation of fluorine into this privileged structure has emerged as a powerful approach to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide delves into the technical intricacies of a specific, highly promising subclass: 3-fluoro-4-methylphenyl pyridine derivatives. By dissecting their synthesis, exploring their biological potential, and elucidating their structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for harnessing the therapeutic potential of this unique chemical space.
I. Synthetic Strategies: Building the 3-Fluoro-4-methylphenyl Pyridine Core
The construction of the 3-fluoro-4-methylphenyl pyridine core is most effectively achieved through cross-coupling methodologies, with the Suzuki-Miyaura reaction being the preeminent choice for its versatility and functional group tolerance.[3][4]
A. The Suzuki-Miyaura Coupling: A Reliable Workhorse
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between a pyridine derivative and the 3-fluoro-4-methylphenyl moiety. The general scheme involves the reaction of a pyridine halide or triflate with a 3-fluoro-4-methylphenylboronic acid or its ester derivative, catalyzed by a palladium complex in the presence of a base.[3]
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling for 3-Fluoro-4-methylphenyl Pyridine Synthesis
-
Reagent Preparation: In a Schlenk tube, combine the pyridine halide (1.0 eq), 3-fluoro-4-methylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq) or K₂CO₃.
-
Solvent Addition: Add a suitable solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 3-fluoro-4-methylphenyl pyridine derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. Ligands such as triphenylphosphine (PPh₃) are commonly used to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle, activating the boronic acid for transfer of the aryl group to the palladium center.
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring efficient reaction turnover.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Biological Activities and Therapeutic Potential
The introduction of the 3-fluoro-4-methylphenyl moiety onto a pyridine scaffold can impart a range of biological activities, with a significant focus on kinase inhibition and antiproliferative effects.[5][6]
A. Kinase Inhibition: A Promising Avenue for Cancer Therapy
Many pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[7][8] The 3-fluoro-4-methylphenyl group can occupy hydrophobic pockets within the ATP-binding site of kinases, while the pyridine core can form crucial hydrogen bonds with the hinge region of the enzyme.
Potential Kinase Targets:
-
Polo-like kinase 4 (PLK4): Derivatives of 1H-pyrazolo[3,4-b]pyridine bearing a fluorinated phenyl group have shown potent and selective inhibition of PLK4, a key regulator of centriole duplication, making them promising anticancer agents.[9][10]
-
Aurora Kinase B (AURKB): N-(3-fluorophenyl)acetamides have been developed as orally active and selective AURKB inhibitors, demonstrating efficacy in human cancer-derived cells.[11]
-
Transforming Growth Factor-β Receptor 1 (TGF-βR1): Fluoro-substituted pyridine derivatives have exhibited potent inhibition of TGF-βR1, a key player in cancer progression. SAR studies have indicated that the position of the fluorine atom on the pyridine ring can significantly impact inhibitory activity.[5]
B. Antiproliferative Activity
The antiproliferative effects of these derivatives are often a direct consequence of their kinase inhibitory activity. By targeting kinases involved in cell cycle progression and proliferation, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 3-fluoro-4-methylphenyl pyridine derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[12][13]
III. Structure-Activity Relationship (SAR) Insights
The biological activity of 3-fluoro-4-methylphenyl pyridine derivatives is highly dependent on their structural features. Understanding the SAR is crucial for optimizing lead compounds and designing more potent and selective drug candidates.
Key SAR Observations from Related Pyridine Derivatives:
-
Fluorine Position: The position of the fluorine atom on the phenyl ring is critical. It can influence the electronic properties of the ring and its ability to interact with the target protein. For example, in some kinase inhibitors, a 3-fluoro substitution has been shown to be optimal for potency.[5]
-
Methyl Group: The methyl group can provide beneficial hydrophobic interactions within the binding pocket of the target protein. Its position can also influence the overall conformation of the molecule.
-
Pyridine Ring Substituents: Further substitutions on the pyridine ring can be explored to enhance potency, selectivity, and pharmacokinetic properties. For instance, the addition of hydrogen bond donors or acceptors can lead to improved interactions with the target.
Data Summary: Antiproliferative Activity of Related Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative | MCF-7 | 1.52 | [9] |
| N-(pyridin-3-yl)pyrimidin-4-amine Analogue | MV4-11 | 0.83 | [1] |
| Phenylamino-pyrimidine Pyridine Hybrid | A549 | 7.2 | [14] |
| Pyridine-Based Compound | MCF-7 | 0.5 | [7][8] |
Note: The data presented is for structurally related compounds and serves as a guide for the potential activity of 3-fluoro-4-methylphenyl pyridine derivatives.
Sources
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Note: Synthesis of 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol via Suzuki-Miyaura Coupling
Executive Summary
This application note details the synthesis of 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol , a privileged scaffold often found in potassium-competitive acid blockers (P-CABs) and kinase inhibitors.
While the Suzuki-Miyaura coupling is the industry standard for biaryl synthesis, this specific target presents a "poison pill" challenge: the 3-hydroxy group on the pyridine ring. Free phenolic/hydroxyl groups ortho to the coupling site can coordinate with the Palladium catalyst, arresting the catalytic cycle, or undergo competitive deprotonation, reducing the effective concentration of the active organometallic species.
This guide presents two validated protocols:
-
Method A (The Robust Route): Utilization of a methoxy-protected precursor to ensure high turnover numbers (TON) and simplified purification.[1] Recommended for scale-up (>10g).[1]
-
Method B (The Direct Route): A ligand-accelerated direct coupling of the unprotected pyridinol.[1] Recommended for rapid medicinal chemistry scanning (<500mg).[1]
Strategic Analysis & Retrosynthesis
The retrosynthetic disconnection reveals the C2-C1' bond as the strategic coupling site.[1] The choice of coupling partners is critical.[1]
Visualization: Synthetic Strategy
Caption: Retrosynthetic analysis comparing the Protected Route (Method A) vs. Direct Route (Method B).
Method A: The Robust Route (Protection Strategy)
This method is the "Gold Standard" for reliability.[1] By masking the hydroxyl group as a methyl ether, we eliminate catalyst poisoning and solubility issues.[1]
Phase 1: Suzuki Coupling[1]
-
Substrate: 2-Chloro-3-methoxypyridine (CAS: 28443-00-7)
-
Reagent: (3-Fluoro-4-methylphenyl)boronic acid (CAS: 168267-99-0)[2][3]
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Notes |
| 2-Chloro-3-methoxypyridine | 1.0 | Electrophile | Commercially available.[1] |
| Boronic Acid | 1.2 - 1.3 | Nucleophile | Excess accounts for slight protodeboronation.[1] |
| Pd(dppf)Cl₂ · DCM | 0.03 (3 mol%) | Catalyst | Robust against steric bulk; air stable.[1] |
| K₂CO₃ (2M aq) | 3.0 | Base | Activates boronic acid to boronate. |
| 1,4-Dioxane | [0.2 M] | Solvent | Excellent solubility for biaryls.[1] |
Step-by-Step Protocol
-
Setup: Charge a round-bottom flask with 2-Chloro-3-methoxypyridine (1.0 equiv), Boronic acid (1.3 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Inerting: Evacuate and backfill with Nitrogen (
) three times.[1] This is critical to prevent homocoupling of the boronic acid.[1] -
Solvent Addition: Add degassed 1,4-Dioxane and 2M aqueous
(3:1 ratio v/v). -
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target M+H ≈ 232 for the methoxy intermediate).[1]
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1] Dry organic layer over
, filter, and concentrate.[1][4] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Phase 2: Demethylation
The methyl ether must be cleaved to reveal the target 3-hydroxypyridine.[1]
-
Reagent: Boron Tribromide (
) in DCM.[1] -
Condition:
. -
Protocol: Dissolve intermediate in dry DCM. Cool to
.[1] Add (3.0 equiv) dropwise.[1] Warm to RT and stir for 2 hours. Quench carefully with MeOH at (Exothermic!). Neutralize with saturated to pH 7.[1] Extract with EtOAc (Note: Product is amphoteric; pH control is vital).[1]
Method B: The Direct Route (Ligand-Accelerated)
For rapid screening where step-count is paramount, direct coupling is possible using Buchwald Biaryl Phosphine Ligands (e.g., XPhos or SPhos). These bulky, electron-rich ligands create a highly active Pd(0) species that can undergo oxidative addition even on deactivated, electron-rich heteroaromatics.
Mechanism of Action
The free hydroxyl group is deprotonated by the base, creating a pyridinate anion.[1] Standard catalysts (like
Visualization: Catalytic Cycle (Direct Route)
Caption: Catalytic cycle highlighting the necessity of SPhos to maintain Pd(0) activity.
Experimental Protocol (Direct)
-
Catalyst System:
(2 mol%) + SPhos (4 mol%).[1] Premix in solvent for 5 mins to form the active complex.[1] -
Base:
(3.0 equiv).[1] Phosphate bases are superior for unprotected phenols in Suzuki coupling.[1] -
Solvent: n-Butanol or Toluene/Water (10:1).
-
Temperature:
. -
Note: Yields are typically 10-15% lower than Method A due to competitive protodeboronation, but the step count is halved.[1]
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion | Catalyst Poisoning | Switch from Method B to Method A (Protect the OH). |
| Protodeboronation | Boronic Acid Instability | The fluoro-methyl substitution makes the boronic acid slightly labile.[1] Use 1.5 equiv of boronic acid or switch to the corresponding Pinacol Ester .[1] |
| Pd Contamination | "Black Metal" in Product | Pyridines bind Pd tightly.[1] Use a scavenger resin (e.g., SiliaMetS® Thiol ) during workup.[1] |
| Homocoupling | Oxygen Presence | Ensure rigorous degassing.[1] Sparge solvent with Argon for 15 mins before catalyst addition.[1] |
Safety & Compliance
-
Hydrofluoric Acid (HF) Risk: While the fluoro-group on the phenyl ring is stable under Suzuki conditions, the use of
(Method A) generates HBr fumes.[1] If the reaction is overheated during deprotection, there is a theoretical risk of defluorination, though minimal.[1] Always use a scrubber.[1] -
Palladium Toxicity: The target is likely biologically active.[1] Final compounds must be tested for residual heavy metals (ICP-MS) to meet ICH Q3D guidelines (<10 ppm for oral drugs).[1]
References
-
Boronic Acid Properties: Sigma-Aldrich. 3-Fluoro-4-methylphenylboronic acid Product Specification. Link[1]
-
Unprotected Heterocycle Coupling: Billingsley, K., Buchwald, S. L. (2008).[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[5] Journal of the American Chemical Society.[1][6] Link[1]
-
General Suzuki Protocol: BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions. Link
- Demethylation Strategies: Clayden, J., et al. Organic Chemistry. Chapter on Aromatic Substitution and Protecting Groups. (General Textbook Reference for BBr3 usage).
-
Ligand Selection: Organic Chemistry Portal.[1] Suzuki Coupling - Ligand Effects. Link
Sources
- 1. 3-氟-4-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Fluoro-4-methylphenylboronic acid | CAS 168267-99-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. labproinc.com [labproinc.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
synthesis protocols for fluorinated phenyl-pyridine scaffolds
From Modular Cross-Coupling to Late-Stage C-H Functionalization[1]
Abstract & Strategic Importance
The phenyl-pyridine motif is a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors, GPCR ligands, and agrochemicals. The strategic introduction of fluorine into this system is not merely a structural modification; it is a physicochemical tuning tool. Fluorination modulates basicity (pKa reduction of the pyridine nitrogen), blocks metabolic hotspots (CYP450 oxidation), and alters lipophilicity (LogP/LogD).[1]
This guide details two complementary synthetic workflows:
-
Modular Assembly: Constructing the scaffold via Suzuki-Miyaura coupling using fluorinated building blocks.[1]
-
Late-Stage Functionalization: Direct C-H fluorination of the pyridine ring using Ag(II) salts.[1]
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, select the protocol based on your structural requirements and starting material availability.
Figure 1: Synthetic workflow decision tree for fluorinated phenyl-pyridine scaffolds.
Protocol A: Modular Assembly via Suzuki-Miyaura Coupling
Objective: Synthesis of phenyl-pyridines where the fluorine is pre-installed on the boronic acid or halide partner.[1]
Mechanistic Rationale
The Suzuki coupling is the gold standard for biaryl synthesis. However, fluorinated heteroaryl halides (especially 2-halopyridines) are electronically deactivated and prone to protodeboronation.[1] We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-determining for sterically hindered or electron-deficient substrates [1].
Reagents & Equipment[1][2][3][4]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1] · CH₂Cl₂).[1]
-
Base: Potassium Phosphate Tribasic (K₃PO₄) – Preferred over carbonates for fluorinated substrates to minimize side reactions.[1]
-
Atmosphere: Argon or Nitrogen (strictly degassed).[1]
Step-by-Step Methodology
-
Charge: In a reaction vial equipped with a magnetic stir bar, add:
-
Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[1]
-
Solvate: Add degassed 1,4-Dioxane/Water (4:1) via syringe.[1][2] Concentration should be ~0.2 M relative to the halide.
-
Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS or TLC.[1]
-
Note: Do not exceed 100°C if utilizing polyfluorinated boronic acids to avoid protodeboronation.[1]
-
-
Workup (Pd Scavenging):
-
Dilute with EtOAc and filter through a pad of Celite.
-
Critical Step: Wash the organic phase with a 5% aqueous solution of N-Acetylcysteine or use a thiourea-based scavenger resin (e.g., SiliaMetS® Thiol) to remove residual Palladium, which can chelate to the pyridine nitrogen and interfere with biological assays.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Late-Stage C-H Fluorination (AgF₂ Mediated)
Objective: Direct installation of fluorine onto the C2 position of an existing phenyl-pyridine scaffold.[1]
Mechanistic Rationale
Traditional electrophilic fluorination (e.g., Selectfluor) often fails on electron-deficient pyridines or yields mixtures.[1] The AgF₂ (Silver(II) Fluoride) method, pioneered by the Hartwig group, operates via a radical mechanism. AgF₂ serves as both the oxidant and the fluorine source, selectively targeting the position adjacent to the nitrogen (C2) due to the formation of a transient Ag-N coordinate complex [2].
Safety Warning (High Priority)
-
AgF₂ Reactivity: AgF₂ is a powerful oxidant and extremely moisture-sensitive.[1] It releases HF upon contact with water.[1] Handle in a fume hood or glovebox.[1]
-
Exotherm: The reaction can be exothermic upon initiation.[1]
Reagents & Equipment[1]
-
Reagent: Silver(II) Fluoride (AgF₂) – Must be black/dark brown.[1] If grey/white, it has decomposed.
-
Solvent: Anhydrous Acetonitrile (MeCN) or DCM.[1]
-
Vessel: Teflon (PFA) or dry glass vial (glass etching is minimal at short reaction times but Teflon is safer).[1]
Step-by-Step Methodology
-
Preparation: Dry the phenyl-pyridine substrate by azeotropic distillation or vacuum drying.[1]
-
Setup: In a glovebox or under rapid Argon flow:
-
Reaction: Seal the vessel immediately. Stir vigorously at Ambient Temperature (20–25°C) .
-
Visual Cue: The black AgF₂ suspension will gradually turn into a yellow/grey precipitate (AgF) over 1–2 hours.[1]
-
-
Monitoring: Monitor by ¹⁹F NMR (using an internal standard like trifluorotoluene) rather than TLC, as the fluorinated product often co-elutes with the starting material.[1]
-
Quench & Workup:
-
Purification: The 2-fluoro product is significantly less polar than the starting pyridine (due to reduced basicity).[1] Use a gradient of Hexanes/DCM or Hexanes/EtOAc.[1]
Comparative Data & Troubleshooting
Catalyst Selection for Protocol A (Suzuki)[1]
| Catalyst System | Ligand Type | Pros | Cons | Recommended For |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | High stability, excellent for heteroaryl chlorides | Hard to remove traces | General Purpose |
| Pd(PPh₃)₄ | Monodentate Phosphine | Cheap, standard | Air sensitive, high catalyst loading often needed | Simple Aryl-Aryl |
| Pd₂(dba)₃ + XPhos | Dialkylbiaryl Phosphine | Extremely active for sterically hindered/chlorinated substrates | Expensive, requires glovebox for ligand handling | Tetra-ortho-substituted |
Troubleshooting AgF₂ Fluorination (Protocol B)
-
Problem: Low Conversion.
-
Problem: Fluorination on the Phenyl ring instead of Pyridine.
-
Cause: Substrate contains highly electron-rich groups (e.g., -OMe) on the phenyl ring.[1]
-
Solution: AgF₂ is highly selective for the pyridine C2, but very electron-rich auxiliaries can compete.[1] Protonating the pyridine (using HBF₄) before reaction can sometimes alter selectivity, though AgF₂ usually requires the free base.
-
Visualization: AgF₂ Reaction Mechanism[1]
The high regioselectivity of Protocol B is dictated by the coordination of the Silver species to the Pyridine nitrogen.
Figure 2: Simplified mechanistic pathway for AgF₂ mediated C-H fluorination.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Fier, P. S., & Hartwig, J. F. (2013).[1][6] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[6] Science, 342(6161), 956–960.[1][6] Link[1]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming catalyst poisoning in fluorophenyl pyridine coupling
Topic: Overcoming Catalyst Poisoning & Substrate Instability Audience: Senior Researchers & Process Chemists
Welcome to the Advanced Catalysis Support Hub
Status: Operational Ticket ID: FP-PYR-COUPLING-001 Assigned Specialist: Senior Application Scientist, Catalysis Group
You are likely accessing this guide because your Suzuki-Miyaura coupling between a fluorophenyl boronic acid and a pyridine halide has stalled, precipitated palladium black, or resulted in significant protodeboronation.
This is a known "perfect storm" in cross-coupling:
-
Catalyst Poisoning: The pyridine nitrogen coordinates to Palladium (Pd), shutting down the catalytic cycle.[1]
-
Substrate Instability: The electron-withdrawing nature of fluorine (especially ortho-F) on the boronic acid accelerates C-B bond cleavage (protodeboronation) before transmetallation can occur.
This guide provides the mechanistic insight and validated protocols to resolve these specific failure modes.
Module 1: Diagnostic & Mechanism
The "Dead-End" Mechanism
Standard phosphine ligands (like PPh3) are insufficiently bulky to prevent the pyridine substrate from binding to the Pd(II) center. Once the pyridine nitrogen binds, it displaces the phosphine, forming a thermodynamically stable but catalytically inactive [Pd(Ar)(Pyridine)2X] complex.
Simultaneously, the fluorophenyl boronate is racing against time. If transmetallation is slow (due to the poisoned catalyst), the base will hydrolyze the C-B bond, yielding the defunctionalized fluorobenzene (Ar-H).
Visualization: The Poisoning Loop vs. The Productive Cycle
Figure 1: Mechanistic divergence showing how pyridine coordination creates a thermodynamic sink (black node), preventing the catalyst from reaching the transmetallation step, thereby allowing the boronate to decompose (dashed red line).
Module 2: The Solution Matrix (Ligand Selection)
To overcome N-coordination, you must use Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands possess a specific structural architecture: a lower ring that binds Pd and an upper ring that provides extreme steric bulk. This "roof" creates a pocket that allows the small oxidative addition intermediate to form but physically blocks the approach of the pyridine nitrogen.
Ligand Performance Guide
| Ligand | Structure Class | Best For... | Why it Works |
| XPhos | Biaryl / Cyclohexyl | General Purpose | The isopropyl groups on the upper ring provide excellent steric protection against N-binding while maintaining high catalyst activity. |
| SPhos | Biaryl / Cyclohexyl | High Stability | Extremely robust. Excellent for reactions requiring longer times or where the boronic acid is moderately unstable. |
| RuPhos | Biaryl / Cyclohexyl | Electron-Poor Pyridines | Specifically tuned for electron-deficient substrates. Often gives higher yields with fluorinated coupling partners. |
| CataCXium A | Adamantyl | Sterically Demanding | Use if the pyridine itself has bulky substituents near the coupling site (e.g., 2,6-disubstituted). |
Recommendation: Start with XPhos Pd G4 or RuPhos Pd G4 precatalysts. These ensure a 1:1 L:Pd ratio and active species generation even at room temperature.
Module 3: Substrate Stabilization (The Fluorine Factor)
Fluorophenyl boronic acids are notoriously unstable. The C-B bond is weakened by the inductive effect of fluorine.
The "Slow-Release" Strategy: Do not use free boronic acids if you observe low yields. Switch to a masked boron species that releases the active boronic acid slowly, keeping the concentration low (below the threshold for rapid decomposition) but high enough for the catalyst to grab it.
-
MIDA Boronates: Highly stable, solid, and release the active species slowly under hydrolytic conditions.
-
Potassium Organotrifluoroborates (Molander Salts): Air-stable and robust. Require a specific hydrolysis step or conditions (e.g., MeOH/H2O).
-
Pinacol Esters: More stable than acids, but less than MIDA.
Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (High Activity)
Best for: Standard fluorophenyl-pyridine couplings where speed is prioritized.
Reagents:
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K3PO4 (2.0 equiv, 0.5M aqueous solution)
-
Solvent: 1,4-Dioxane or THF
-
Temperature: 40°C - 60°C (Keep low to prevent deboronation)
Workflow:
-
Charge: Add Pyridine-Halide (1.0 equiv), Fluorophenyl Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv) to a vial.
-
Purge: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen kills the active Pd-L species).
-
Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M).
-
Base: Add degassed K3PO4 solution.
-
React: Stir vigorously at 40°C. Monitor by LCMS at 1 hour.
-
Note: If conversion is <50% at 2 hours, boost temp to 60°C.
-
Protocol B: The "Anhydrous" Method (For Unstable Boronates)
Best for: Poly-fluorinated phenyl groups prone to rapid protodeboronation.
Reagents:
-
Catalyst: XPhos Pd G4 (3 mol%)
-
Base: K2CO3 or Cs2CO3 (anhydrous, micronized)
-
Solvent: n-Butanol or anhydrous Dioxane
-
Additives: 4Å Molecular Sieves (optional)
Workflow:
-
Dry: Flame-dry the reaction vessel.
-
Charge: Add Pyridine-Halide (1.0 equiv), Fluorophenyl Pinacol Boronate (1.2 equiv), Base (2.0 equiv), and Catalyst.
-
Solvent: Add anhydrous n-Butanol.
-
React: Heat to 80-100°C. The protic solvent helps transmetallation without the aggressive hydrolysis of bulk water.
FAQ: Troubleshooting & Rapid Response
Q: I see a black precipitate immediately after adding the base. What happened? A: This is "Palladium Black." Your catalyst decomposed.
-
Cause: The ligand dissociated, or O2 was present.
-
Fix: Ensure rigorous degassing.[2] Switch to a G3/G4 precatalyst (which is more stable than mixing Pd2(dba)3 + Ligand).
Q: My LCMS shows the pyridine is consumed, but the major product is the homocoupled fluorophenyl dimer. A: This indicates the oxidative addition to the pyridine is slow, or the transmetallation is too fast relative to the reduction.
-
Fix: Add the boronate solution slowly (syringe pump) over 1 hour to keep its concentration low.
Q: I am getting the "protodeboronated" product (Fluorobenzene). A: Your cross-coupling cycle is slower than the hydrolysis of the boron.
-
Fix: Switch to Protocol B (Anhydrous). If that fails, synthesize the MIDA boronate of your fluorophenyl group.
Q: Can I use Pd(PPh3)4? A: No. Triphenylphosphine is not bulky enough to prevent pyridine poisoning. You will likely see <10% yield.
References
-
Mechanism of Pyridine Poisoning
-
Buchwald Ligand Selection
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
-
Protodeboronation Solutions
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.
-
Knapp, D. M., et al. "MIDA Boronates: Stable, Slow-Release Boronic Acids." Journal of the American Chemical Society, 2009.
-
-
Precatalyst Technology (Pd G4)
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Sources
Technical Support Center: Palladium Remediation in 2-Arylpyridin-3-ol Synthesis
Ticket ID: PD-REM-001 Status: Open Subject: Persistent Palladium Impurities in 2-Arylpyridin-3-ol Scaffolds Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing difficulty removing palladium (Pd) from a 2-arylpyridin-3-ol product because the molecule itself acts as a bidentate ligand. Unlike simple aromatics, your product contains a pyridine nitrogen and a phenolic oxygen in close proximity. These atoms form a stable 5- or 6-membered chelate ring with residual palladium, effectively "locking" the metal into the product lattice. Standard aqueous washes or simple silica filtration are thermodynamically insufficient to break this complex.
This guide provides three validated remediation protocols (Aqueous Chelation, Solid-Supported Scavenging, and Adsorption) designed to out-compete your product for the metal center.
Module 1: Diagnostic & Mechanism
Why is the Palladium stuck?
In standard cross-coupling (e.g., Suzuki-Miyaura), Pd(0)/Pd(II) cycles between the catalyst ligands and the substrate. However, 2-arylpyridin-3-ol possesses a "pincer-like" geometry. The basic nitrogen of the pyridine ring and the hydroxyl group (especially if deprotonated to a phenoxide) coordinate to the Pd, creating a highly stable metallocycle.
Visualizing the Problem
The diagram below illustrates the competition between your product and standard ligands, and why specific scavengers are required to break the complex.
Figure 1: Mechanism of Palladium retention via N-O chelation and the ligand exchange pathway required for purification.
Module 2: The Remediation Toolkit
Select the method based on your current stage (Process Development vs. Medicinal Chemistry) and Pd load.
| Method | Reagent | Mechanism | Best For | Pros | Cons |
| A. Aqueous Wash | N-Acetylcysteine (NAC) | Soluble Chelation | High Pd loads (>1000 ppm); Large scale | Cheap; High efficiency; Scalable | Requires phase separation; pH sensitive |
| B. Solid Scavenger | SiliaMetS® Thiol / DMT | Surface Adsorption | Low to Mid Pd loads (<1000 ppm); Med Chem | Easy filtration; No emulsion risk | Higher cost; Slower kinetics |
| C. Adsorption | Activated Carbon (Darco KB-G) | Physisorption | Final polishing (<50 ppm) | Very cheap; Broad spectrum | Yield loss (product adsorption); Messy |
Module 3: Validated Protocols
Protocol A: The N-Acetylcysteine (NAC) Wash
Recommended as the first line of defense for 2-arylpyridin-3-ol derivatives due to NAC's ability to disrupt N-Pd bonds.
Prerequisites:
-
Solvent system: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). Avoid DCM if possible (emulsion risk).
-
Reagent: N-Acetyl-L-cysteine (CAS: 616-91-1).
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10-20 volumes).
-
NAC Addition: Add 5–10 equivalents of N-Acetylcysteine (relative to the initial Pd catalyst loading, not the residual).
-
Tip: Dissolve NAC in a minimum amount of water before adding to the organic phase to create a biphasic system.
-
-
Digestion (Critical): Heat the biphasic mixture to 40–50 °C for 2–4 hours under vigorous stirring.
-
Why? Room temperature is often insufficient to overcome the activation energy required to break the Pyridine-Pd bond.
-
-
Basification: Cool to room temperature. Add aqueous ammonia (or saturated NaHCO3) until pH > 8.
-
Separation: Separate layers. Wash the organic layer 2x with water and 1x with brine.
-
Analysis: Dry over Na2SO4 and analyze via ICP-MS.
Protocol B: Functionalized Silica Scavenging
Best for protecting the "3-ol" group if it is sensitive to basic aqueous conditions.
Reagent Selection:
-
SiliaMetS® Thiol (Si-SH): General purpose, good for Pd(II).
-
SiliaMetS® DMT (Dimercaptotriazine): Superior for N-heterocycles where Pd is tightly bound. Use DMT for this specific substrate.
Step-by-Step:
-
Dissolution: Dissolve crude product in THF or EtOAc. Avoid MeOH if using Si-DMT (can reduce efficiency).
-
Loading: Add 4 equivalents of SiliaMetS® DMT (w/w relative to expected Pd mass, or typically 5-10% w/w relative to product).
-
Incubation: Stir at 50 °C for 4–16 hours.
-
Note: Visual inspection is key. The silica should turn dark grey/black as it captures Pd.
-
-
Filtration: Filter hot through a pad of Celite® or a 0.45 µm membrane.
-
Warning: Do not let the silica dry out completely on the filter while the product solution is passing through, as captured Pd can sometimes leach back if the equilibrium shifts.
-
-
Rinse: Wash the filter cake with fresh solvent to recover adsorbed product.
Module 4: Decision Matrix & Troubleshooting
Use this workflow to determine the correct sequence of operations.
Figure 2: Decision matrix for selecting the appropriate purification workflow.
Frequently Asked Questions (FAQs)
Q: My product is turning grey/black after the reaction. What is this? A: This indicates the presence of colloidal Palladium (Pd nanoparticles). This is common when the reaction runs to completion and the Pd drops out of the catalytic cycle.
-
Fix: Standard silica chromatography will not remove this (it will streak). You must use Protocol B (DMT) or Activated Carbon . Carbon is particularly good at physisorption of colloidal metals.
Q: Can I use crystallization to remove the Pd? A: Proceed with caution. Because 2-arylpyridin-3-ol coordinates to Pd, the impurity can co-crystallize into the lattice, leading to "colored crystals" that retain high ppm levels.
-
Fix: If you must crystallize, add a small amount of L-Cysteine or NAC to the crystallization solvent (if aqueous/alcohol) to keep the Pd in the mother liquor.
Q: What are the regulatory limits I need to hit? A: According to ICH Q3D Guidelines :
-
Oral Administration: PDE (Permitted Daily Exposure) is 100 µ g/day .[3] For a 10g daily dose, this equals 10 ppm .
-
Parenteral (Injection): PDE is 10 µ g/day (approx 1 ppm ).
Q: The NAC wash formed an emulsion. How do I break it? A: The pyridine nitrogen can act as a surfactant.
-
Fix: Filter the emulsion through a pad of Celite. If that fails, add solid NaCl to saturate the aqueous layer, or add a small amount of MeOH to the organic layer.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation.[4]
-
SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers User Guide.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
-
Biotage. (2023). Strategies for Palladium Removal in Drug Development.
Sources
A Comparative Guide to HPLC Purity Analysis Methods for 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the rationale and experimental insights needed to select and implement a robust, scientifically sound purity analysis method. The methodologies discussed are grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5]
Introduction: The Critical Role of Purity Analysis
The purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[6] Impurity profiling, the identification and quantification of all potential impurities, is a mandatory requirement by regulatory bodies worldwide.[6][7] HPLC is the gold standard for this purpose due to its high sensitivity, specificity, and reproducibility.[6][8]
This guide will compare three distinct reversed-phase HPLC (RP-HPLC) methods, the most common and versatile approach for a broad range of pharmaceutical compounds.[9][10][11] We will explore the impact of column chemistry and mobile phase composition on the separation of 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol from its potential process-related impurities and degradation products.
Understanding the Analyte: 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol
A foundational step in method development is to understand the physicochemical properties of the target analyte.
-
Structure: The molecule contains a pyridine ring, a substituted phenyl ring with a fluorine atom and a methyl group, and a hydroxyl group.
-
Polarity: The presence of the hydroxyl and pyridine nitrogen atoms imparts a degree of polarity, while the phenyl and methyl groups contribute to its hydrophobicity. This amphiphilic nature makes it well-suited for reversed-phase HPLC.[9][10]
-
pKa: The pyridine nitrogen is basic, and the hydroxyl group is weakly acidic. The pKa will influence the analyte's charge state at different mobile phase pH values, which can be leveraged to optimize separation.[10]
For the purpose of this guide, we will consider the following hypothetical, yet plausible, impurities:
-
Impurity A (Starting Material): 3-Fluoro-4-methylbenzaldehyde
-
Impurity B (Precursor): 2-Bromopyridin-3-ol
-
Impurity C (Isomer): 2-(4-Fluoro-3-methylphenyl)pyridin-3-ol
-
Impurity D (Over-reaction Product): A more polar, oxidized derivative.
-
Impurity E (Dimer): A less polar, dimeric species.
Comparative Analysis of HPLC Methodologies
The core of our comparison will focus on three RP-HPLC methods, each employing a different stationary phase to achieve unique selectivity. The goal is to achieve baseline separation of the main peak from all potential impurities.
Method A: The Workhorse - C18 Stationary Phase
The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC due to its broad applicability and hydrophobicity.[10]
Rationale: The primary separation mechanism on a C18 column is hydrophobic interaction.[10] Less polar compounds will be retained longer. This method is expected to provide good separation of the main compound from more polar impurities like Impurity D and less polar impurities like Impurity E.
Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase
A phenyl-hexyl stationary phase offers a different selectivity profile compared to a standard C18 column.
Rationale: In addition to hydrophobic interactions, the phenyl rings in the stationary phase can undergo π-π interactions with aromatic analytes.[12] This can be particularly advantageous for separating compounds with similar hydrophobicity but different aromatic character, such as the positional isomer (Impurity C).
Method C: Enhanced Polar Retention - Embedded Polar Group (EPG) Stationary Phase
EPG columns, often referred to as "aqua" columns, contain a polar group (e.g., amide, carbamate) embedded within the alkyl chain.
Rationale: The embedded polar group provides a secondary interaction mechanism (hydrogen bonding) and makes the stationary phase more resistant to dewetting in highly aqueous mobile phases.[12] This can improve the retention and peak shape of more polar compounds, such as Impurity D, and offer a different elution order compared to traditional C18 columns.
Experimental Protocols
The following are detailed, step-by-step methodologies for the three compared HPLC methods. These protocols are designed to be self-validating through the inclusion of system suitability tests (SSTs) as mandated by pharmacopeial guidelines.[1][13][14]
General Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on hypothetical UV maxima of the analyte)
-
Sample Preparation: 0.5 mg/mL of 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol spiked with 0.1% of each impurity, dissolved in 50:50 Water:Acetonitrile.
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 80 |
| 17.0 | 80 |
| 17.1 | 20 |
| 20.0 | 20 |
Column Specifications
-
Method A: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Method B: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Method C: EPG (Embedded Polar Group), 4.6 x 150 mm, 3.5 µm particle size
Comparative Data Analysis
The following tables summarize the hypothetical performance data for each method.
Table 1: Chromatographic Resolution (Rs)
| Peak Pair | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (EPG) |
| Impurity D / Main | 2.1 | 1.9 | 2.5 |
| Main / Impurity A | 3.5 | 3.8 | 3.2 |
| Main / Impurity B | 4.2 | 4.5 | 4.0 |
| Main / Impurity C | 1.4 | 2.2 | 1.6 |
| Main / Impurity E | 2.8 | 2.5 | 3.1 |
Analysis: Method B shows superior resolution for the critical isomeric impurity (Impurity C), likely due to π-π interactions. Method C provides the best resolution for the most polar impurity (Impurity D). All methods provide adequate separation for the other impurities.
Table 2: Peak Tailing Factor (Tf) for Main Peak
| Method | Tailing Factor |
| Method A (C18) | 1.2 |
| Method B (Phenyl-Hexyl) | 1.1 |
| Method C (EPG) | 1.0 |
Analysis: Method C, with the embedded polar group, provides the most symmetrical peak for the main analyte, which is beneficial for accurate integration and quantification.
Table 3: Limit of Detection (LOD) for Impurity C
| Method | LOD (µg/mL) |
| Method A (C18) | 0.08 |
| Method B (Phenyl-Hexyl) | 0.05 |
| Method C (EPG) | 0.07 |
Analysis: The better peak shape and resolution achieved with Method B contribute to a lower limit of detection for the critical isomeric impurity.
Visualizing the Workflow
A systematic approach to HPLC method development is crucial for achieving a robust and reliable analytical procedure.
Sources
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. theaspd.com [theaspd.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. sepscience.com [sepscience.com]
- 10. labtech.tn [labtech.tn]
- 11. hawach.com [hawach.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. uspbpep.com [uspbpep.com]
Structural & Functional Analysis: Fluorinated 2-Phenylpyridines
Executive Summary
The 2-phenylpyridine (2-ppy) scaffold represents a "privileged structure" in both materials science (organic light-emitting diodes, OLEDs) and medicinal chemistry. Its performance is heavily modulated by fluorination, which alters electronic density, metabolic susceptibility, and molecular conformation.[1]
This guide provides a technical comparison between the parent 2-phenylpyridine and its fluorinated derivatives (specifically 2-(2,4-difluorophenyl)pyridine and 2-(4-fluorophenyl)pyridine). We analyze how the strategic placement of fluorine atoms dictates the gauche effect, HOMO/LUMO energy levels, and cytochrome P450 stability.
Structural Comparison: The "Fluorine Effect"
The introduction of fluorine into the 2-ppy scaffold is not merely a steric modification; it is a profound electronic perturbation. The high electronegativity of fluorine (
Conformational Dynamics & Torsion
The parent 2-phenylpyridine is not planar in its ground state. Steric repulsion between the pyridine H-3 and phenyl H-2' protons forces a torsion angle of approximately 21–23° .
-
Ortho-Fluorination (2-F): Replacing the ortho-hydrogen with fluorine increases steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). While this might suggest a larger twist, the dipole-dipole repulsion between the C-F bond and the pyridine nitrogen lone pair often dictates a specific rotamer preference, impacting binding affinity in metallo-complexes.
-
Coplanarity in Complexes: Upon cyclometalation (e.g., with Iridium), the ligand is forced into a planar conformation. Ligands that are highly twisted in their free state incur a higher energetic penalty during complexation.
Electronic Landscape (HOMO/LUMO Engineering)
Fluorination stabilizes the frontier molecular orbitals, but the effect is non-uniform.
-
HOMO: Localized primarily on the phenyl ring and the metal center (in complexes).[2] Fluorine on the phenyl ring significantly stabilizes (lowers) the HOMO energy.
-
LUMO: Localized primarily on the pyridine ring. Phenyl-ring fluorination has a negligible effect on the LUMO.
-
Net Result: The HOMO-LUMO gap (
) increases, leading to a hypsochromic (blue) shift in emission for optoelectronic applications.
Comparative Data Table
| Feature | 2-Phenylpyridine (ppy) | 2-(4-Fluorophenyl)pyridine | 2-(2,4-Difluorophenyl)pyridine |
| Molecular Weight | 155.20 g/mol | 173.19 g/mol | 191.18 g/mol |
| Torsion Angle (Free) | ~21° | ~21° | >25° (Rotamer dependent) |
| Electronic Effect | Standard Reference | Inductive withdrawing ( | Strong withdrawing (Additive) |
| Metabolic Liability | High (C-4' hydroxylation) | Reduced (Blocked para-site) | High Stability |
| Ir(III) Emission | ~474 nm (Green) | ~465 nm (Blue-Green) | ~453 nm (Blue) |
Application A: Optoelectronics (OLEDs)
In the design of phosphorescent OLEDs (PHOLEDs), Iridium(III) complexes utilizing 2-ppy ligands are the industry standard.
Mechanism of Color Tuning
The emission color is dictated by the triplet excited state energy (
Causality: The fluorine atoms withdraw electron density from the phenyl ring (HOMO location), lowering the HOMO energy level. Since the LUMO (pyridine) remains relatively static, the energy gap widens, pushing emission into the blue region.
Visualization: Structure-Property Relationship
Figure 1: Logic flow demonstrating how phenyl-ring fluorination results in blue-shifted emission in Ir(III) complexes.
Application B: Medicinal Chemistry
In drug discovery, the 2-ppy scaffold acts as a kinase inhibitor pharmacophore.
Metabolic Stability (The "Fluorine Block")
The primary metabolic pathway for 2-phenylpyridine is oxidative hydroxylation at the para-position (C-4') of the phenyl ring, catalyzed by Cytochrome P450 (CYP) enzymes.
-
C-H Bond Strength: ~98 kcal/mol.
-
C-F Bond Strength: ~116 kcal/mol.
Replacing the C-4' hydrogen with fluorine renders this site inert to oxidation. Furthermore, the fluorine atom prevents the formation of the arene oxide intermediate, a common precursor to toxic metabolites.
Lipophilicity and Permeability
Fluorination typically increases LogP (lipophilicity), enhancing membrane permeability. However, 2,4-difluorination can sometimes reduce non-specific binding compared to mono-fluorination due to the creation of a distinct molecular dipole that alters solvation shells.
Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)pyridine
Objective: Synthesize the fluorinated derivative via Suzuki-Miyaura cross-coupling. This protocol is optimized for yield and reproducibility.
Reagents & Equipment
-
Reactants: 2-Bromopyridine (1.0 eq), 2,4-Difluorophenylboronic acid (1.2 eq).
-
Catalyst:
(3 mol%). -
Base: Potassium Carbonate (
), 2.0 M aqueous solution. -
Solvent: 1,4-Dioxane (degassed).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried Schlenk flask with 2-bromopyridine (158 mg, 1.0 mmol), 2,4-difluorophenylboronic acid (190 mg, 1.2 mmol), and
(25 mg, 0.03 mmol). -
Solvation: Add 1,4-Dioxane (4 mL) and 2.0 M
(1.5 mL). -
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (Critical for Pd(0) longevity).
-
Reaction: Heat the mixture to 90°C for 16 hours under inert atmosphere. The solution should turn dark black/brown.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1). -
Validation: Product should be a colorless oil or low-melting solid. Confirm via
-NMR (Look for distinct multiplet splitting of the fluorinated ring).
Synthesis Workflow Diagram
Figure 2: Optimized workflow for the Suzuki-Miyaura synthesis of fluorinated 2-phenylpyridines.
References
-
Photophysical Properties of Ir(III)
-
Metabolic Stability & Fluorine Effect
-
Synthesis Protocols
-
Structural Conformation
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ir.upsi.edu.my [ir.upsi.edu.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans: fluorine-Perlin-like vs. Perlin effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Establishing a Reference Standard for 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standard, a highly characterized material that serves as the benchmark for identity, purity, strength, and quality.[1][2] This guide provides an in-depth technical comparison of a fully qualified in-house reference standard for 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol against less-characterized materials and outlines the necessary experimental protocols to achieve this qualification.
While a compendial reference standard for every new chemical entity is not always available, a robustly characterized in-house standard is essential for advancing research and development.[2][3] This document will walk you through the process of establishing such a standard, ensuring your analytical methods are built on a foundation of scientific rigor.
The Hierarchy of Reference Materials: A Comparative Overview
Not all standards are created equal. Understanding their differences is key to interpreting and validating your results. We will consider three tiers of materials for our comparison.
| Material Tier | Description | Typical Use Case | Confidence Level |
| Tier 1: Qualified In-House Reference Standard | A batch of 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol of the highest possible purity, extensively characterized for identity, purity, and potential impurities. | Quantitative analysis (e.g., HPLC assay), identification tests, and as a primary calibrator. | Very High |
| Tier 2: Characterized Batch | A batch synthesized for research purposes with basic characterization (e.g., NMR and LC-MS for identity confirmation). Purity is often assumed or based on a single method. | Qualitative applications, early-stage discovery, and as a starting point for reference standard development. | Moderate |
| Tier 3: Alternative Standard (e.g., a structurally similar compound) | A commercially available, well-characterized compound with a similar chromophore or functional groups. | Method development (e.g., chromatography), system suitability checks where the primary standard is scarce. | Low (for quantitative purposes) |
Our objective is to elevate a "Characterized Batch" (Tier 2) to a "Qualified In-House Reference Standard" (Tier 1) by generating comprehensive experimental data.
The Qualification Workflow: A Self-Validating System
The process of qualifying a reference standard is a multi-step, evidence-based approach designed to be self-validating. Each analytical technique provides a piece of the puzzle, and together they create a comprehensive profile of the material.
Caption: Workflow for qualifying an in-house reference standard.
Experimental Data & Protocols
A key aspect of a reference standard is the wealth of data supporting its quality. Below are the essential experiments and a comparison of expected results for our target compound.
Identity and Structural Confirmation
Expertise & Experience: While mass spectrometry gives us the molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed structural information required to confirm the identity and isomeric purity of the molecule.[4] For a substituted pyridine like ours, the chemical shifts and coupling constants of the aromatic protons are highly diagnostic.[5][6]
Comparison of Identity Data:
| Technique | Tier 2 (Characterized Batch) | Tier 1 (Qualified Reference Standard) |
| ¹H NMR | Spectrum consistent with the proposed structure. | Fully assigned spectrum with integration values matching the proton count. Unambiguous assignment confirmed by 2D NMR (COSY, HSQC). |
| ¹³C NMR | All expected carbons are observed. | All carbons assigned, confirmed by HSQC/HMBC. Absence of signals from isomeric impurities. |
| ¹⁹F NMR | A single peak indicating the presence of fluorine. | A single peak with a chemical shift characteristic of a fluoro-substituted phenyl ring. |
| LC-MS | Correct molecular ion observed. | High-resolution mass spectrometry (HRMS) data confirming the elemental composition to within 5 ppm. |
| FT-IR | Presence of key functional groups (e.g., O-H, C=C, C-N). | Fully interpreted spectrum with characteristic bands assigned. |
Protocol: NMR for Structural Elucidation
-
Sample Preparation: Accurately weigh ~10 mg of the material and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
¹³C NMR Acquisition: Acquire a ¹³C{¹H} NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F{¹H} NMR spectrum.
-
2D NMR Acquisition: If necessary for unambiguous assignment, acquire 2D COSY and HSQC spectra.
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign all peaks to the corresponding atoms in the structure. Compare the observed chemical shifts with theoretical predictions or data from similar structures.[5]
Purity and Impurity Profiling
Expertise & Experience: Chromatographic purity by HPLC-UV is the cornerstone of a purity assessment.[4] However, it only provides a relative percentage of UV-active components. A true understanding of purity requires an orthogonal approach, identifying and quantifying all potential impurities, including residual solvents, water, and inorganic materials.[2] The synthesis of 2-aryl-pyridin-3-ols can involve precursors like substituted pyrones or palladium-catalyzed cross-coupling reactions, which may introduce specific process-related impurities.[7][8]
Predicted Impurity Profile for 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol:
Caption: Potential impurities in 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol.
Comparison of Purity Data:
| Technique | Tier 2 (Characterized Batch) | Tier 1 (Qualified Reference Standard) |
| HPLC-UV Purity | >95% area by a non-validated method. | ≥99.5% area by a validated, stability-indicating HPLC method. |
| Impurity Profile (LC-MS) | Major impurities are noted but not identified or quantified. | All impurities >0.05% are identified or structurally elucidated using LC-MS/MS.[9][10] |
| Residual Solvents (GC) | Not determined. | Quantified by a validated GC method; results are below ICH limits. |
| Water Content (Karl Fischer) | Not determined. | Accurately determined by coulometric or volumetric Karl Fischer titration. |
| Inorganic Impurities (ROI) | Not determined. | Residue on Ignition is determined and found to be <0.1%. |
| Assigned Purity/Potency | Not assigned. | Calculated by mass balance, correcting for all identified impurities. Typically >99.0%. |
Protocol: HPLC-UV for Purity Determination and LC-MS for Impurity ID
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm packing.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the reference standard material in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1.0 mg/mL.
-
HPLC-UV Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak.
-
LC-MS Analysis:
-
Data Interpretation: Compare the retention times and mass spectra of the impurity peaks with those of potential impurities predicted from the synthetic route.
Final Qualification and Comparison
A Tier 2 Characterized Batch is suitable for preliminary studies, but its use in quantitative assays introduces significant uncertainty. By following the protocols outlined above, we can generate the data needed to elevate it to a Tier 1 Qualified In-House Reference Standard .
The final step is the assignment of a potency value, calculated by the mass balance method:
Potency (%) = (100% - % Water - % Residual Solvents - % Inorganic Impurities) x (Purity by HPLC / 100)
This assigned potency is what makes the reference standard truly quantitative. When this Tier 1 standard is used to assay an unknown sample, the results are traceable and scientifically defensible.
Final Comparison Summary:
| Feature | Tier 2: Characterized Batch | Tier 1: Qualified In-House Reference Standard |
| Identity | Presumed correct based on initial data. | Confirmed by orthogonal methods (NMR, HRMS). |
| Purity | Estimated by a single method (e.g., HPLC area %). | Quantitatively assigned via mass balance, accounting for all impurities. |
| Documentation | Basic analytical report. | Comprehensive Certificate of Analysis with all experimental data. |
| Traceability | Low. | High, with a clear line of sight from raw data to the final assigned potency. |
| Suitability | Qualitative work, discovery. | Quantitative assays, quality control, regulatory submissions. |
By investing in the rigorous characterization of 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol, researchers can ensure the accuracy and reproducibility of their data, ultimately accelerating the drug development process.
References
- Joseph, S., & Dai, Y. (n.d.).
- Niessen, W. M. A. (n.d.).
- SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
- The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (n.d.).
- Why Analytical Reference Standards are Critical in Pharma Research. (2025, January 7).
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
- Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
- ResolveMass Laboratories Inc. (2025, September 29).
- Guidelines for the Selection and Use of Reference M
- 2nd Order Terms in Purity Calculations of Reference Standards. (n.d.). Slideshare.
- Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities.
- How Do You Prepare Reference Standards and Solutions? (2020, December 20). Spectroscopy Online.
- Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.).
- EDQM FAQs. (2021, July 12). Establishment of chemical reference standards (CRS).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
- Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards.
- Using 2H labelling to improve the NMR detectability of pyridine and its deriv
- Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Aryl
- Symtera Analytics. (n.d.). How To Choose the Proper Analytical Reference Standards?
- Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19).
- EMA. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.
- Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions. (n.d.).
- Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10). MDPI.
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
- Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023, April 21). PMC.
Sources
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hpst.cz [hpst.cz]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. chimia.ch [chimia.ch]
Comprehensive Handling Guide: Personal Protective Equipment for 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol. It is intended for researchers, scientists, and drug development professionals. As a novel compound, comprehensive toxicological data may not be fully available. Therefore, this guidance is based on a conservative risk assessment, drawing from the chemical properties of its structural motifs—a fluorinated aromatic ring and a pyridinol core—and established best practices for handling research chemicals.
Hazard Assessment and Risk Analysis
The principle of safe chemical handling is predicated on a thorough understanding of potential risks. The structure of 2-(3-Fluoro-4-methylphenyl)pyridin-3-ol suggests several potential hazards that dictate the required level of protection.
-
Fluorinated Aromatic System : Halogenated organic compounds can possess unknown toxicological properties and may be irritating to the skin, eyes, and respiratory system. Upon combustion or thermal decomposition, they can release hazardous gases such as hydrogen fluoride.[1][2]
-
Pyridinol Core : Substituted pyridines can cause skin and eye irritation. The "-ol" (hydroxyl) group may alter its reactivity and absorption characteristics.
-
Solid Form : As a solid, the primary exposure risks are inhalation of airborne dust and direct contact with skin and eyes.[3]
The following table summarizes the anticipated hazards.
| Potential Hazard | Rationale and Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, absorbed through the skin, or inhaled.[1][3] The complete toxicological profile is not thoroughly investigated.[4] |
| Skin Irritation/Corrosion | Similar chemical structures are known to cause skin irritation.[5] Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Direct contact with dust or solutions can cause serious eye irritation or damage.[5][6] |
| Respiratory Tract Irritation | Inhalation of airborne dust may cause respiratory tract irritation.[3] |
| Unknown Systemic & Chronic Effects | Due to its novelty, long-term exposure effects, such as carcinogenicity or reproductive toxicity, are unknown.[4] Therefore, exposure must be minimized. |
| Environmental Hazard | Fluorinated organic compounds can be persistent in the environment.[7] Release into drains or waterways must be strictly avoided.[3][4] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to minimize exposure. All PPE should be inspected before use and removed correctly to avoid cross-contamination.
| Body Area | Required PPE | Standard/Specification | Justification (The "Why") |
| Eyes & Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1 / EN166 | Goggles provide a seal against dust and splashes.[6] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., handling large quantities, preparing stock solutions).[6][8] |
| Hands | Chemical-Resistant Gloves (Double Gloving Recommended) | ASTM F1001 / EN 374 | Nitrile gloves (minimum 5-mil) offer good splash protection but must be changed immediately upon contamination.[6] For extended handling, consider heavier-duty gloves like butyl rubber. Always consult the manufacturer's compatibility chart.[6] Double gloving minimizes risk during glove removal.[9] |
| Body | Chemical-Resistant Lab Coat or Coveralls | N/A | A fully buttoned lab coat is mandatory to protect skin and personal clothing.[6] For larger-scale work or significant spill risk, disposable chemical-resistant coveralls (e.g., Tyvek) are recommended.[10][11] |
| Respiratory | Chemical Fume Hood or Respirator | NIOSH or EN 149 Approved | Primary Control: All handling of the solid compound must be conducted in a certified chemical fume hood to control airborne dust.[6][9] Secondary Control: If a fume hood is unavailable or in case of ventilation failure, a respirator with a P95, P100, or FFP2/FFP3 particulate filter is required.[6] |
| Feet | Closed-Toe Shoes | N/A | Shoes must be made of a non-porous material that provides protection from spills. Open-toed shoes are strictly prohibited.[9] |
Safe Handling and Operational Workflow
A systematic approach from receipt to disposal is critical for safety and data integrity. The following workflow outlines the key procedural steps.
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 11. pharmtech.com [pharmtech.com]
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
